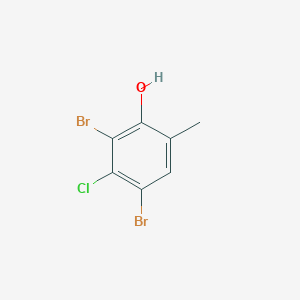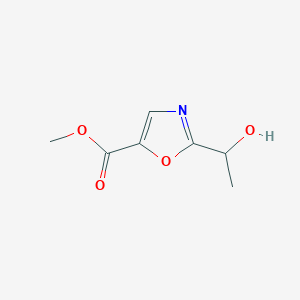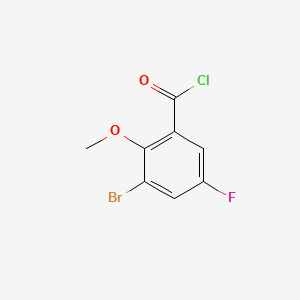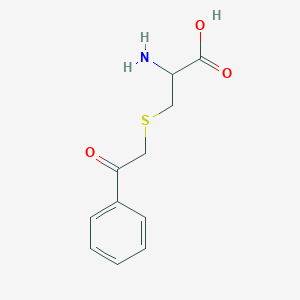
2-Amino-3-phenacylsulfanyl-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-phenacylsulfanyl-propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenacylsulfanyl group attached to the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-phenacylsulfanyl-propanoic acid typically involves the reaction of phenacyl bromide with L-cysteine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of L-cysteine attacks the electrophilic carbon of phenacyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include phenacyl bromide, L-cysteine, and a suitable base such as sodium hydroxide or potassium carbonate.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-phenacylsulfanyl-propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the phenacyl moiety can be reduced to form alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various alkylating agents or acylating agents can be used under mild to moderate conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-Amino-3-phenacylsulfanyl-propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3-phenacylsulfanyl-propanoic acid involves its interaction with various molecular targets. The amino and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, while the phenacylsulfanyl group can engage in hydrophobic interactions. These interactions enable the compound to modulate biological pathways and exert its effects.
Comparaison Avec Des Composés Similaires
- 2-Amino-3-phenyl-propanoic acid
- 2-Amino-3-(phenylamino)propanoic acid
- 2-Amino-3-(4-imidazoly)propanoic acid
Comparison: 2-Amino-3-phenacylsulfanyl-propanoic acid is unique due to the presence of the phenacylsulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
83961-81-3 |
|---|---|
Formule moléculaire |
C11H13NO3S |
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
2-amino-3-phenacylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c12-9(11(14)15)6-16-7-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15) |
Clé InChI |
GHUCKPBJLRLZDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


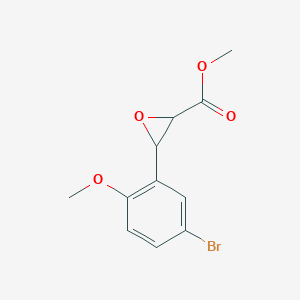
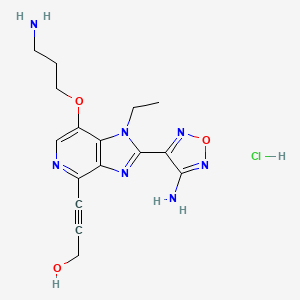
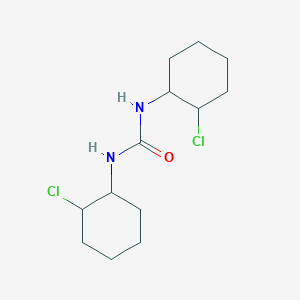
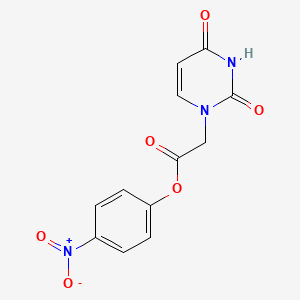
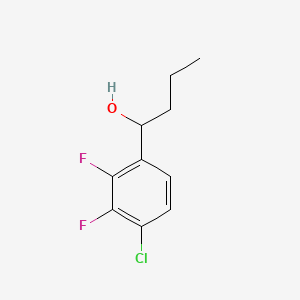
![4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14014944.png)
![5-[(2,2-Dimethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14014953.png)
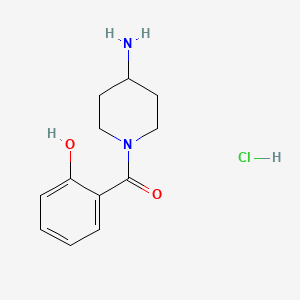
![4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14014959.png)
